

Solubility Profile of (R)-3-(Bocamino)pyrrolidine: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-3-(Boc-amino)pyrrolidine	
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Abstract

(R)-3-(Boc-amino)pyrrolidine, a chiral building block crucial in pharmaceutical synthesis, exhibits varied solubility across common organic solvents. This technical guide provides a consolidated overview of its solubility characteristics, offering both qualitative and semi-quantitative data compiled from various sources. Due to the limited availability of precise quantitative data in published literature, this document also furnishes a detailed experimental protocol for determining the solubility of (R)-3-(Boc-amino)pyrrolidine, enabling researchers to ascertain precise measurements under their specific laboratory conditions. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery and development, facilitating process optimization and formulation design.

Introduction

(R)-3-(tert-butoxycarbonylamino)pyrrolidine is a key chiral intermediate used in the synthesis of a wide array of pharmacologically active molecules. Its structural features, comprising a pyrrolidine ring, a secondary amine, and a bulky, lipophilic Boc protecting group, dictate its physicochemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide a comprehensive summary of the available solubility data and a practical framework for its experimental determination.



Physicochemical Properties

A brief overview of the key physicochemical properties of **(R)-3-(Boc-amino)pyrrolidine** is presented in Table 1.

Table 1: Physicochemical Properties of (R)-3-(Boc-amino)pyrrolidine

Property	Value	Reference(s)
CAS Number	122536-77-0	[1][2][3][4]
Molecular Formula	C9H18N2O2	[1][2][3][4]
Molecular Weight	186.25 g/mol	[2][3][5]
Appearance	White to off-white or cream- colored solid powder/crystal	[1][2][4]
Melting Point	50 °C	[1][6]
Boiling Point	286.4 ± 29.0 °C (Predicted)	[1][2]
Density	1.04 ± 0.1 g/cm ³ (Predicted)	[1][2]

Solubility Data

The solubility of **(R)-3-(Boc-amino)pyrrolidine** has been reported qualitatively in several common organic solvents. However, comprehensive quantitative data is not widely available. The following table summarizes the existing information. It is important to note that the solubility of the racemic mixture and the (S)-enantiomer is also included for comparative purposes, as they are expected to have similar solubility profiles to the (R)-enantiomer in achiral solvents.

Table 2: Solubility of **(R)-3-(Boc-amino)pyrrolidine** and Related Compounds in Common Organic Solvents



Solvent	Solvent Type	Compound	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	(R)-3-(Boc- amino)pyrrolidine	Good solubility	[4]
(S)-3-(Boc- amino)pyrrolidine	≥ 100 mg/mL	[7]		
N,N- Dimethylformami de (DMF)	Polar Aprotic	(R)-3-(Boc- amino)pyrrolidine	Good solubility	[4]
Methanol	Polar Protic	3-N-Boc- aminopyrrolidine (racemic)	Soluble (almost transparency)	[8]
(S)-3-(Boc- amino)pyrrolidine	Slightly Soluble	[6]		
Ethanol	Polar Protic	(R)-3-(Boc- amino)pyrrolidine	Soluble (c=1 in ethanol for optical activity measurement)	[3]
Dichloromethane (DCM)	Chlorinated	Racemic and/or enantiopure forms	Soluble	
Chloroform	Chlorinated	(S)-3-(Boc- amino)pyrrolidine	Slightly Soluble	[6]
Water	Aqueous	(R)-3-(Boc- amino)pyrrolidine	Soluble / Some solubility	[1][4][9]

Interpretation of Data: The available data indicates that **(R)-3-(Boc-amino)pyrrolidine** is generally soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. The term "good solubility" suggests that it dissolves to a significant extent, which is consistent with the semi-quantitative datum of \geq 100 mg/mL in DMSO for the (S)-enantiomer[7]. The conflicting reports of "soluble" and "slightly soluble" in methanol for the



racemic mixture and the (S)-enantiomer, respectively, highlight the need for precise, quantitative measurements. Its solubility in water is also noted, which is an important consideration for aqueous workups and extractions.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for this purpose[10].

Materials and Equipment

- (R)-3-(Boc-amino)pyrrolidine
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg accuracy)
- Vials with screw caps
- Thermostatic shaker or orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of (R)-3-(Boc-amino)pyrrolidine to a series of vials.
 - To each vial, add a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium[11].



Securely cap the vials to prevent solvent evaporation.

Equilibration:

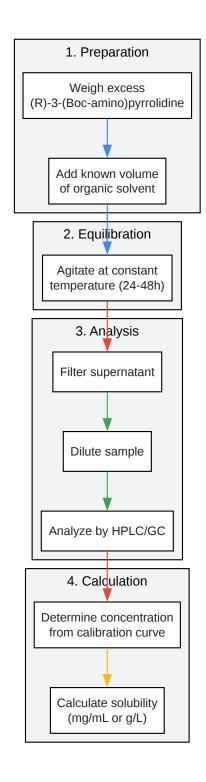
- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to determine the equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant[11].
- · Sample Preparation and Analysis:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
 - Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
 - Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of (R)-3-(Boc-amino)pyrrolidine. A calibration curve should be generated using standard solutions of known concentrations.

Data Calculation:

 Calculate the solubility of (R)-3-(Boc-amino)pyrrolidine in the solvent at the specified temperature, typically expressed in mg/mL or g/L.

The following diagram illustrates the workflow for this experimental protocol.





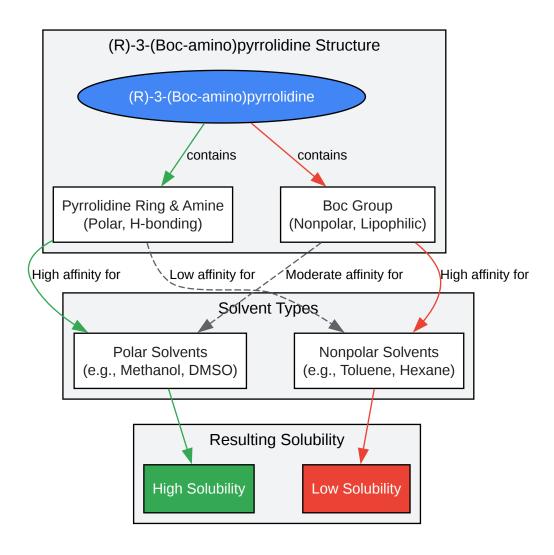
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Figure 1: Experimental workflow for determining the solubility of (R)-3-(Bocamino)pyrrolidine.

Logical Relationships in Solubility



The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of **(R)-3-(Boc-amino)pyrrolidine**, with its polar pyrrolidine ring and amine functionality, and its nonpolar Boc group, results in its miscibility with a range of solvents. The following diagram illustrates the relationship between the structural features of the molecule and its expected solubility in different solvent types.



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Figure 2: Logical relationship between molecular structure and solubility.

Conclusion

While precise, quantitative solubility data for **(R)-3-(Boc-amino)pyrrolidine** in a wide range of common organic solvents remains limited in the public domain, the available information indicates good solubility in polar aprotic and protic solvents. For applications requiring exact



solubility values, it is imperative for researchers to perform their own measurements. The detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable and accurate data. A deeper understanding of the solubility of this critical building block will undoubtedly contribute to the advancement of more efficient and scalable synthetic processes in pharmaceutical development.

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